Cas no 1806752-36-2 (4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde)

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde structure
1806752-36-2 structure
Product name:4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde
CAS No:1806752-36-2
MF:C9H5F6NO3
Molecular Weight:289.131323575974
CID:4842178

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde
    • インチ: 1S/C9H5F6NO3/c1-18-6-4(3-17)2-16-7(19-9(13,14)15)5(6)8(10,11)12/h2-3H,1H3
    • InChIKey: FGBDHRRWAGHQNB-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC=C(C=O)C=1OC)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 318
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 48.4

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029083473-1g
4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde
1806752-36-2 97%
1g
$1,460.20 2022-03-31

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde 関連文献

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehydeに関する追加情報

Introduction to 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1806752-36-2)

4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde, identified by its CAS number 1806752-36-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic molecules, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple functional groups, including methoxy, trifluoromethoxy, and trifluoromethyl substituents, endows this molecule with unique chemical properties that make it a valuable intermediate in the synthesis of biologically active agents.

The structural composition of 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde is meticulously designed to enhance its reactivity and compatibility with various synthetic pathways. The aldehyde functional group at the 5-position of the pyridine ring serves as a critical site for further derivatization, enabling the construction of more complex molecular architectures. This feature is particularly advantageous in drug discovery programs, where the ability to introduce diverse pharmacophores is essential for optimizing therapeutic efficacy and minimizing side effects.

The methoxy group at the 4-position and the trifluoromethoxy group at the 2-position contribute to the electron-withdrawing nature of the molecule, which can influence its metabolic stability and binding interactions with biological targets. Additionally, the trifluoromethyl group at the 3-position introduces additional electronic and steric effects, further modulating the compound's overall properties. These substituents are strategically positioned to enhance solubility, lipophilicity, and metabolic resistance—key factors in the development of novel pharmaceuticals.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde as a scaffold for developing small-molecule inhibitors targeting various disease pathways. Studies have demonstrated its utility in generating derivatives with enhanced binding affinity to enzymes and receptors involved in cancer metabolism, inflammation, and neurodegenerative disorders. The trifluoromethyl group, in particular, has been shown to improve pharmacokinetic profiles by increasing metabolic stability and reducing susceptibility to enzymatic degradation.

In clinical research, analogs of this compound have been investigated for their potential as antiviral agents. The electron-deficient nature of the pyridine ring combined with the presence of multiple fluorinated substituents creates a favorable environment for interactions with viral proteases and polymerases. Preliminary studies suggest that derivatives of 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde exhibit promising antiviral activity against several strains of RNA viruses, including those responsible for influenza and hepatitis C. These findings underscore the compound's versatility as a building block for antiviral drug development.

The synthesis of 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to introduce the desired substituents efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of the intermediate compounds, ensuring that each step aligns with established chemical principles.

The pharmacological potential of this compound has also been explored in preclinical models assessing its effects on central nervous system (CNS) disorders. The combination of methoxy and trifluoromethoxy groups has been linked to improved blood-brain barrier penetration, making it an attractive candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is ongoing to elucidate its mechanism of action and identify optimal dosing regimens for therapeutic applications.

Industrial applications of 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are shared by several bioactive compounds used in crop protection agents, where fluorinated pyridines play a crucial role in enhancing pest resistance and environmental stability. The compound's stability under various conditions makes it a reliable precursor for synthesizing derivatives with tailored properties for industrial use.

The regulatory landscape surrounding this compound reflects its significance in modern chemistry. Compliance with Good Manufacturing Practices (GMP) ensures that raw materials and intermediates meet stringent quality standards before being used in drug formulations. Continuous process optimization aims to reduce waste generation while maintaining high product yields—a critical consideration for sustainable chemical manufacturing.

Future directions in research may focus on expanding synthetic libraries derived from 4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde through combinatorial chemistry approaches. By systematically varying substituent patterns, researchers can uncover novel analogs with enhanced biological activity or improved pharmacokinetic profiles. Such efforts would not only advance drug discovery but also contribute to our fundamental understanding of structure-function relationships in heterocyclic chemistry.

In conclusion,4-Methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1806752-36-2) represents a cornerstone molecule in medicinal chemistry due to its versatile reactivity and broad applicability across multiple therapeutic areas. Its unique structural features enable the development of innovative therapeutics targeting critical disease pathways while meeting modern pharmaceutical standards for efficacy and safety.

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